

A Comparative Guide to the Effects of Disodium Phosphate on Milk Retentate Properties

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Compound of Interest

Compound Name: *Disodium*

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This guide provides an objective comparison of the effects of **disodium** phosphate (DSP) on the key properties of milk retentates, supported by experimental data. Milk retentates, produced through processes like ultrafiltration, are crucial in various food and pharmaceutical formulations. However, their high protein concentration can lead to instability, particularly during heat treatment. **Disodium** phosphate is a widely used stabilizing salt to mitigate these issues. This document delves into its effects on heat stability, rheological properties, and particle characteristics, while also offering a comparative look at alternative stabilizing agents.

I. Impact of Disodium Phosphate on Physicochemical Properties

The addition of **disodium** phosphate to milk retentates instigates several critical changes in their physicochemical properties. Primarily, DSP increases the pH and sequesters calcium ions, which significantly influences the stability and behavior of casein micelles.

A key study on buffalo skim milk-based ultrafiltered retentates demonstrated that the addition of DSP significantly increased the ζ -potential, pH, viscosity, and particle size in both homogenized and non-homogenized samples.^{[1][2]} An increase in pH and a decrease in soluble calcium ion concentration are the primary mechanisms for the improved heat coagulation time (HCT) of ultrafiltered retentates.^[1] The reduction in calcium ion activity leads to the dissociation of

casein micelles into smaller structures, which can be indirectly observed through a decrease in turbidity.[1]

Table 1: Effect of **Disodium** Phosphate (DSP) on the Properties of 2.40x Buffalo Skim Milk Ultrafiltered Retentate (Non-Homogenized)

DSP Concentration (% w/w)	pH	ζ -potential (mV)	Particle Size (d.nm)	Viscosity (mPa.s)	Heat Coagulation Time (HCT) at 140°C (min)
0 (Control)	6.52	-15.8	210.5	3.2	> 60
1.0	6.60	-16.5	215.3	3.5	> 60
4.0	6.85	-18.2	225.8	4.8	> 60
7.0	7.10	-20.1	235.4	6.2	> 60

Source: Adapted from Handge et al., 2019.[1][2]

It is important to note that in this particular study, the heat coagulation was not observed within 60 minutes for any of the samples, suggesting a high intrinsic heat stability of the 2.40x concentrated retentate.[1]

II. Comparison with Alternative Stabilizing Salts

While **disodium** phosphate is effective, other phosphate and citrate salts are also employed to enhance the stability of milk retentates.

- Trisodium Citrate: Similar to DSP, trisodium citrate also improves heat stability by sequestering calcium ions. In a study on fivefold homogenized UF retentate, both **disodium** phosphate and trisodium citrate significantly increased the HCT.[3] **Disodium** phosphate increased the HCT to 120 minutes at pH 6.5, 6.6, and 7.0, while trisodium citrate increased it to 80 minutes at pH 6.6.[3]

- **Monosodium Phosphate:** The addition of monosodium phosphate has also been shown to improve the heat coagulation time of buffalo skim milk.[4] Often, a mixture of monosodium and **disodium** phosphate is used to achieve optimal stability.[3][4][5] For instance, a 2:1 (w/w) mixture of monosodium and **disodium** phosphate at 0.4% improved the heat stability of a homogenized formulation to an optimum of 66 minutes.[3][4]
- **Sodium Hexametaphosphate (SHMP):** In contrast to other phosphates, SHMP has been reported to be the least effective heat stabilizer.[4] Heat-induced changes in SHMP itself are suggested to be the major cause for this reduced heat stability effect.[4]

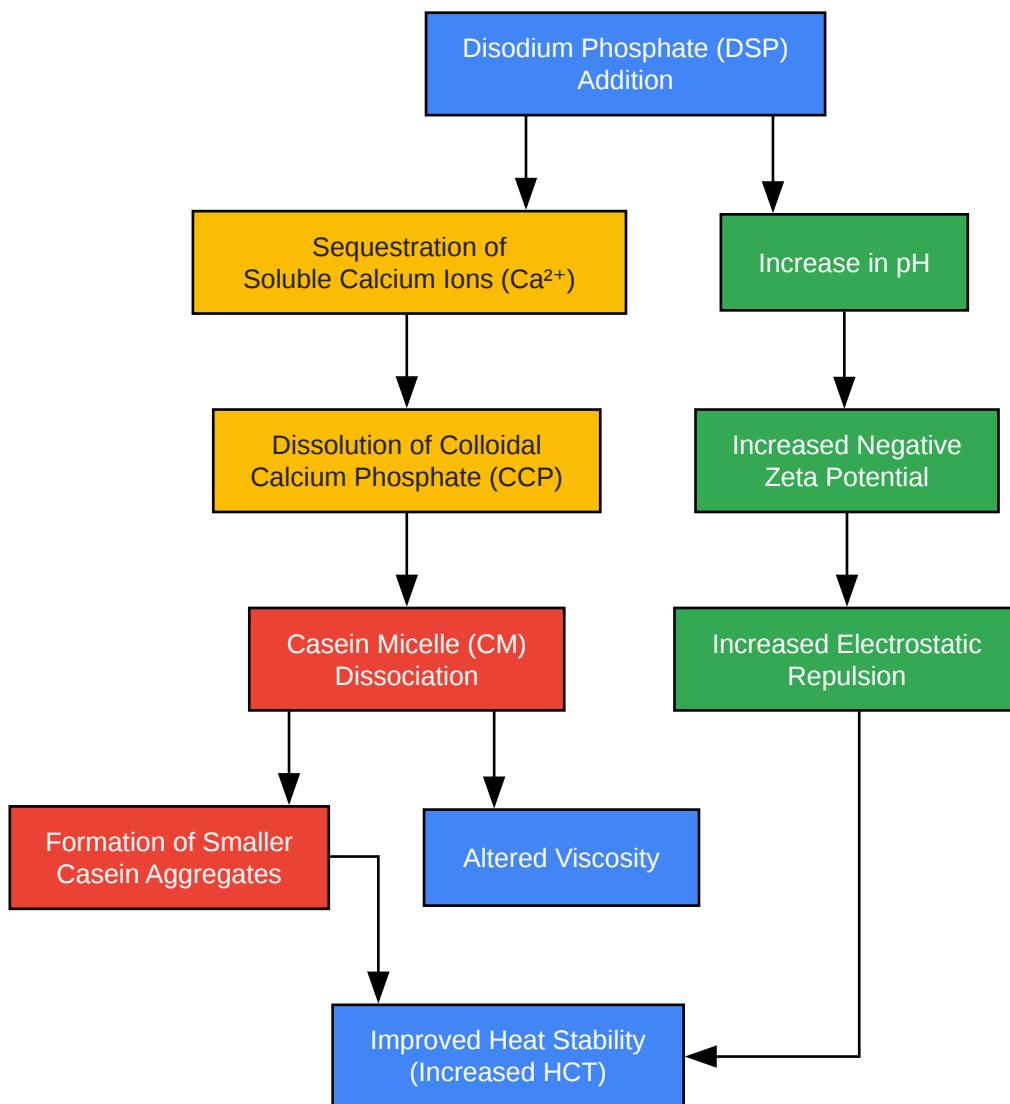
Table 2: Comparative Effect of Different Stabilizing Salts on Heat Coagulation Time (HCT) of 5x Homogenized UF Retentate

Stabilizing Salt	Concentration	pH	HCT (min)
Control	-	6.41	1.45
Disodium Phosphate	Not specified	6.5	120
Disodium Phosphate	Not specified	6.6	120
Disodium Phosphate	Not specified	7.0	120
Trisodium Citrate	Not specified	6.6	80

Source: Adapted from Meena et al., 2016.[3]

III. Mechanism of Action: **Disodium Phosphate** and Casein Micelle Stability

The stabilizing effect of **disodium** phosphate on milk retentates is primarily attributed to its interaction with the casein micelles and the mineral equilibrium of the milk serum.



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Caption: Mechanism of **Disodium** Phosphate's effect on Casein Micelle Stability.

Disodium phosphate acts as a calcium-chelating agent, reducing the concentration of soluble calcium ions.^[1] This shift in mineral equilibrium leads to the partial dissolution of colloidal calcium phosphate (CCP), a key component that helps maintain the integrity of the casein micelles.^[6] The removal of CCP "glue" causes the casein micelles to dissociate into smaller sub-micelles or individual casein molecules.^[1] Concurrently, the addition of DSP, being an alkaline salt, increases the pH of the milk retentate.^{[1][2]} This pH increase contributes to a higher negative charge on the casein molecules, leading to an increased zeta potential and greater electrostatic repulsion between them.^[1] The combination of smaller particle size and

increased electrostatic repulsion enhances the overall stability of the proteins, making them less prone to aggregation upon heating, thus improving the heat coagulation time.

IV. Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the literature.

1. Preparation of Milk Retentate:

- Pasteurized skim milk is concentrated using an ultrafiltration (UF) plant with a specific molecular weight cut-off membrane (e.g., 50 kDa).[7]
- The process is carried out at a controlled temperature (e.g., $50 \pm 1^\circ\text{C}$) and transmembrane pressure (e.g., 1.0 kg/cm^2).[7]
- The concentration factor (e.g., 2.40x or 5x) is determined by the ratio of the initial feed weight to the final retentate weight.[7]

2. Measurement of Heat Coagulation Time (HCT):

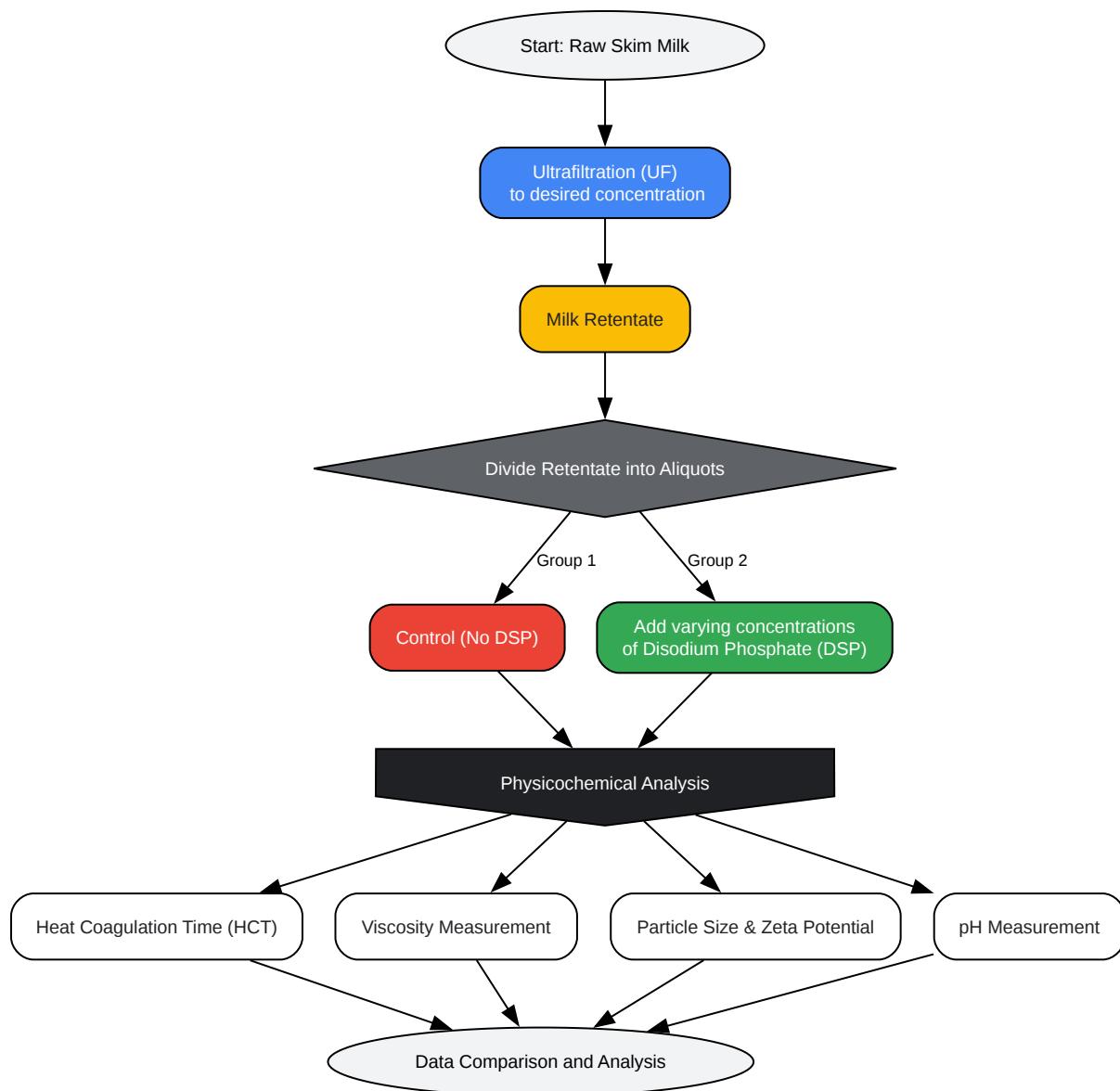
- Aliquots of the milk retentate sample (with or without added DSP) are sealed in glass tubes.
- The tubes are then subjected to heating in a temperature-controlled oil bath at a specified temperature (e.g., 120°C or 140°C).[3][8]
- The time taken for the first visible signs of coagulation or flocculation is recorded as the HCT. [8]

3. Determination of Viscosity:

- The viscosity of the retentate samples is measured using a rheometer (e.g., a stress-strain-controlled rheometer).[9]
- A specific measuring system, such as a concentric cylinder, is used.[9]
- Measurements are conducted at a controlled temperature (e.g., 20°C) over a range of shear rates (e.g., 0.1 to 100 s^{-1}).[9]

4. Particle Size and ζ -potential Analysis:

- Particle size distribution and ζ -potential of the casein micelles in the retentate are determined using dynamic light scattering (DLS) and electrophoretic light scattering techniques, respectively, with an instrument like a Zetasizer.
- Samples are appropriately diluted with a suitable buffer or ultra-pure water to avoid multiple scattering effects.
- Measurements are typically performed at a controlled temperature (e.g., 25°C).

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Caption: Experimental workflow for validating the effect of **disodium** phosphate.

V. Conclusion

Disodium phosphate is a highly effective stabilizing agent for milk retentates, significantly enhancing their heat stability. Its primary mechanism involves the sequestration of calcium ions and an increase in pH, leading to the controlled dissociation of casein micelles and increased electrostatic repulsion. While other salts like trisodium citrate also offer stabilizing properties, the choice of agent and its concentration must be carefully optimized depending on the specific application and desired final product characteristics. The experimental protocols outlined provide a framework for systematic evaluation and comparison of different stabilizing treatments for milk protein concentrates.

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